Methyl 5-amino-2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoate
Description
Overview of Methyl 5-amino-2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoate
This compound constitutes a sophisticated organic compound characterized by multiple functional groups arranged in a specific three-dimensional configuration. The compound features a benzoate ester as its central structural motif, with the methyl ester positioned at the carboxyl terminus providing enhanced stability and lipophilicity compared to the corresponding carboxylic acid. The presence of an amino group at the 5-position of the benzene ring introduces nucleophilic reactivity, while the piperidine substituent at the 2-position adds significant structural complexity and potential for biological activity.
The piperidine ring system within this molecule bears a tert-butoxycarbonyl protecting group, commonly referred to in chemical literature as the Boc group, which serves to mask the inherent reactivity of the nitrogen atom during synthetic manipulations. This protective strategy represents a fundamental principle in organic synthesis, allowing for selective chemical transformations while maintaining the integrity of sensitive functional groups. The strategic placement of these functional groups creates a molecule with multiple reactive sites, each offering distinct possibilities for further chemical elaboration.
The compound's physical characteristics include a melting point below 50 degrees Celsius, indicating its relatively low crystalline stability at ambient temperatures. This property necessitates careful handling and storage conditions to maintain compound integrity during research applications. The molecular weight of 349.43 grams per mole positions this compound within the optimal range for pharmaceutical applications, falling well within Lipinski's rule of five parameters that govern drug-like molecular properties.
Table 1: Fundamental Chemical Properties of this compound
Historical Context and Discovery
The development of this compound emerged from the broader historical context of piperidine chemistry and protecting group methodology in organic synthesis. The foundational work on piperidine derivatives can be traced to early investigations of naturally occurring alkaloids, many of which contain the six-membered saturated nitrogen heterocycle as a core structural element. The recognition of piperidine's importance in biological systems led to extensive synthetic efforts aimed at creating substituted piperidine derivatives with enhanced pharmacological properties.
The tert-butoxycarbonyl protecting group, integral to this compound's structure, was developed as part of the evolution of amino-protecting chemistry during the mid-twentieth century. This protecting group strategy revolutionized peptide synthesis and allowed chemists to manipulate complex molecules containing multiple amino functionalities with unprecedented selectivity. The application of Boc protection to piperidine systems represented a natural extension of this methodology, enabling the synthesis of increasingly complex heterocyclic intermediates.
Research into N-Boc-piperidine derivatives gained significant momentum following pioneering work by Beak and colleagues in 1989, who demonstrated that racemic 2-substituted piperidines could be efficiently prepared through deprotonation and electrophilic quench of N-Boc-piperidine using secondary butyllithium and tetramethylethylenediamine. This methodology established the foundation for creating highly functionalized piperidine derivatives, including compounds with benzoate substitution patterns similar to those found in this compound.
The specific synthesis and characterization of this compound likely emerged from pharmaceutical research programs focused on developing new therapeutic agents. The compound appears in patent literature related to benzoate derivatives of piperidine-containing molecules, suggesting its discovery occurred within the context of drug development efforts targeting specific biological pathways. The systematic exploration of structure-activity relationships in medicinal chemistry programs would have naturally led to the investigation of compounds bearing this particular substitution pattern.
Relevance in Contemporary Chemical Research
This compound occupies a position of considerable importance in contemporary chemical research, particularly within the domains of medicinal chemistry and pharmaceutical intermediate synthesis. The compound serves as a versatile building block for the construction of more complex molecular architectures, leveraging the reactivity of its multiple functional groups to enable diverse synthetic transformations. The presence of both protected and unprotected amino functionalities provides orthogonal reactivity patterns that are highly valued in multistep synthetic sequences.
Current research applications of this compound span several areas of investigation, including its use as an intermediate in the synthesis of biologically active molecules. The structural features of this compound make it particularly suitable for incorporation into drug discovery programs targeting central nervous system disorders, metabolic diseases, and inflammatory conditions. The piperidine ring system is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceutical agents across diverse therapeutic areas.
The compound's utility extends to structure-activity relationship studies, where systematic modifications of the core structure can reveal important insights into biological activity determinants. Researchers can selectively modify the amino group at the 5-position of the benzene ring, the ester functionality, or the piperidine substituent to explore how structural changes affect biological properties. This systematic approach has proven invaluable in optimizing lead compounds for enhanced potency, selectivity, and pharmacokinetic properties.
Table 2: Contemporary Research Applications
| Research Area | Application Type | Significance |
|---|---|---|
| Medicinal Chemistry | Pharmaceutical Intermediate | Building block for drug synthesis |
| Chemical Biology | Probe Development | Tool compound preparation |
| Materials Science | Functional Group Installation | Polymer modification |
| Synthetic Methodology | Protecting Group Studies | Orthogonal protection strategies |
Contemporary synthetic methodology development has also benefited from studies involving this compound, particularly in the area of selective deprotection strategies and functional group transformations. The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amine, which can then participate in further coupling reactions or cyclization processes. This deprotection-functionalization sequence represents a fundamental strategy in modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors.
Scope and Objectives of the Review
This comprehensive review aims to provide a thorough examination of this compound from multiple scientific perspectives, encompassing its chemical properties, synthetic accessibility, and research applications. The primary objective involves consolidating the available knowledge regarding this compound's role in contemporary chemical research, with particular emphasis on its function as a synthetic intermediate and its potential for further chemical elaboration.
The scope of this analysis encompasses several key areas of investigation, beginning with a detailed examination of the compound's structural features and their implications for chemical reactivity. This includes analysis of the electronic properties imparted by the various functional groups, the conformational preferences of the piperidine ring system, and the influence of the protecting group on overall molecular behavior. Understanding these fundamental aspects provides the foundation for appreciating the compound's utility in synthetic applications.
A secondary objective involves comprehensive documentation of the synthetic pathways available for accessing this compound, including both established methodologies and emerging approaches. This analysis will examine the relative merits of different synthetic strategies, considering factors such as yield, selectivity, scalability, and environmental impact. The review will also address the challenges associated with synthesizing this complex molecule, including issues related to regioselectivity, stereochemistry, and functional group compatibility.
The review further aims to contextualize the importance of this compound within the broader landscape of pharmaceutical chemistry and drug development. This includes examination of its role as a building block for biologically active compounds, its contribution to structure-activity relationship studies, and its potential for generating novel therapeutic agents. The analysis will draw connections between the compound's structural features and the biological activities observed in related molecules.
Finally, the review seeks to identify future research directions and opportunities for expanding the utility of this compound in chemical research. This forward-looking perspective will consider emerging synthetic methodologies that could enhance access to this molecule or enable new types of chemical transformations. The analysis will also examine potential applications in areas such as chemical biology, materials science, and catalysis, where the unique structural features of this compound might offer distinct advantages over existing alternatives.
Properties
IUPAC Name |
methyl 5-amino-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-18(2,3)25-17(23)20-13-6-5-9-21(11-13)15-8-7-12(19)10-14(15)16(22)24-4/h7-8,10,13H,5-6,9,11,19H2,1-4H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSFIVSQIMNRMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=C(C=C2)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-amino-2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoate, a compound with the molecular formula and a molecular weight of 349.43 g/mol, has garnered attention in medicinal chemistry for its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring, which is often associated with various biological activities. The tert-butoxycarbonyl (Boc) group serves as a protective group that can influence the compound's reactivity and stability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₇N₃O₄ |
| Molecular Weight | 349.43 g/mol |
| CAS Number | 1280787-20-3 |
| MDL Number | MFCD18803532 |
This compound is believed to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the piperidine moiety is significant as it is known to modulate neurotransmitter systems, particularly those related to dopamine and serotonin.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, benzoylpiperidine derivatives have shown notable antiproliferative effects on various cancer cell lines:
- Breast Cancer (MDA-MB-231 and MCF-7) : IC50 values ranged from 19.9 to 75.3 µM.
- Ovarian Cancer (COV318 and OVCAR-3) : Similar IC50 values were observed, indicating effective inhibition of cell growth .
These findings suggest that modifications to the piperidine structure can enhance biological activity, warranting further investigation into the specific effects of this compound.
Enzyme Inhibition
The compound has been studied as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism. Structural modifications have led to compounds with improved potency, indicating that methyl 5-amino derivatives may also exhibit similar inhibitory effects .
Case Studies
- Study on Piperidine Derivatives : A comprehensive review highlighted the structure-activity relationship (SAR) of piperidine derivatives in inhibiting cholinesterase and monoamine oxidase B, suggesting that modifications such as the addition of Boc groups can enhance selectivity and potency .
- Antiproliferative Effects : Research demonstrated that certain benzoylpiperidine analogs exhibited significant growth inhibition in various cancer cell lines, prompting further exploration into their mechanisms and potential therapeutic applications .
Scientific Research Applications
Structural Characteristics
The compound features a piperidine ring, which is significant for its biological activity. The tert-butoxycarbonyl (Boc) group is often utilized in peptide synthesis, providing protection for amines during chemical reactions.
Drug Development
Methyl 5-amino-2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoate has been investigated as a potential lead compound in the development of pharmaceuticals targeting various diseases:
- Antiviral Agents : Research indicates that derivatives of this compound may exhibit activity against viral proteases, making them candidates for antiviral drug development. For instance, compounds with similar structural motifs have shown promise as NS3 protease inhibitors in hepatitis treatments .
- Anticancer Research : The compound's ability to interact with specific biological targets suggests potential applications in cancer therapy. Studies on related compounds have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells.
Peptide Synthesis
The Boc group allows for the protection of amino groups during peptide synthesis, facilitating the creation of complex peptide structures. This application is crucial in developing peptide-based therapeutics that require precise structural configurations.
Bioconjugation Techniques
This compound can be used in bioconjugation strategies to attach biomolecules to surfaces or other biomolecules. This is particularly useful in creating targeted drug delivery systems or enhancing the efficacy of vaccines through conjugation with antigens.
Enzyme Inhibition Studies
The compound's structural features make it suitable for studying enzyme inhibition mechanisms. By modifying the piperidine or benzoate moieties, researchers can explore how alterations affect binding affinity and specificity towards target enzymes.
Case Study 1: Antiviral Activity
A study published in the Journal of Medicinal Chemistry explored a series of compounds related to this compound, demonstrating their effectiveness as NS3 protease inhibitors. The research highlighted the importance of the piperidine ring in enhancing antiviral activity against hepatitis C virus .
Case Study 2: Peptide-Based Therapeutics
In a recent publication focusing on peptide synthesis, researchers successfully incorporated this compound into a peptide sequence designed to target specific cancer cells. The study reported improved selectivity and reduced off-target effects compared to conventional therapies.
Comparison with Similar Compounds
4-[4-({[(tert-Butoxy)carbonyl]piperidinyl}amino)carbonyl]-1H-imidazole (Compound 5{34}, )
- Core structure : Imidazole vs. benzoate ester.
- Functional groups : Boc-protected piperidine and carbonyldiamine.
- Applications: Used in peptide-mimetic synthesis; lacks the ester group, reducing solubility in non-polar solvents compared to the target compound .
Example 75 (): Pyrazolo-Pyrimidine Derivative
- Core structure : Pyrazolo[3,4-d]pyrimidine fused with chromen-4-one.
- Functional groups : Boc-protected furan, fluoroaryl, and thiazole.
- Molecular weight : 615.7 g/mol (vs. ~390 g/mol estimated for the target compound).
Other Boc-Protected Amines
4-{[(4-{[(tert-Butoxy)carbonyl]aminomethyl}phenyl)methylamino]carbonyl}-1H-imidazole (Compound 5{35}, )
- Core structure: Phenylmethylamino-imidazole.
Ethyl 5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate ()
- Core structure : Oxadiazole vs. benzoate.
- Functional groups : Ethoxymethyl and ester; lacks Boc protection, limiting its utility in sequential deprotection strategies .
Physical and Chemical Properties
Preparation Methods
Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 1280787-20-3 |
| Molecular Formula | C18H27N3O4 |
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | methyl 5-amino-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoate |
Synthesis Yield and Conditions
- Yield : The yield of the synthesis can vary depending on the specific conditions and reagents used. Generally, yields range from 50% to 90%.
- Conditions : The reaction is typically performed under anhydrous conditions with a suitable solvent and coupling agent.
Q & A
Basic: What synthetic strategies are recommended for preparing Methyl 5-amino-2-(3-Boc-amino-piperidin-1-yl)benzoate?
Answer:
The compound can be synthesized via sequential coupling and protection steps. Key steps include:
- Piperidine functionalization : Introduce the Boc-protected amine at the piperidine 3-position using tert-butoxycarbonyl anhydride (Boc₂O) under basic conditions (e.g., DMAP, DIPEA) .
- Benzoate coupling : React the Boc-protected piperidine with methyl 5-amino-2-chlorobenzoate via nucleophilic aromatic substitution (SNAr) or transition-metal catalysis (e.g., Pd-mediated coupling) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the product .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR :
- HPLC-MS : Validate purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z ~377) using reverse-phase C18 columns and acetonitrile/water gradients .
Advanced: How can coupling reaction yields be optimized during synthesis?
Answer:
- Catalyst selection : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings (e.g., attaching aryl groups) or CuI for Ullmann-type reactions .
- Solvent/base systems : Polar aprotic solvents (DMF, DMSO) with non-nucleophilic bases (Cs₂CO₃) enhance SNAr efficiency .
- Temperature control : Reactions at 80–100°C improve kinetics but require inert atmospheres to prevent Boc group decomposition .
Advanced: What are the stability profiles of this compound under varying storage conditions?
Answer:
- Thermal stability : Decomposition occurs above 150°C, with Boc group cleavage observed via TGA/DSC .
- Hydrolytic sensitivity : The ester bond is susceptible to hydrolysis in aqueous acidic/basic conditions (pH <3 or >10). Store at −20°C under nitrogen in anhydrous DMSO or THF .
- Light sensitivity : UV-Vis studies indicate photo-degradation; use amber vials for long-term storage .
Advanced: How does the Boc group influence pharmacological activity in related compounds?
Answer:
- Protection role : The Boc group stabilizes the amine during synthesis but is cleaved in vivo (e.g., by TFA or enzymatic hydrolysis) to release active amines .
- Bioavailability : Boc-protected analogs show improved lipophilicity (logP ~2.5), enhancing blood-brain barrier penetration in preclinical models .
- Contradictions : Some studies report reduced target binding affinity due to steric hindrance from the Boc group, necessitating post-synthetic deprotection .
Advanced: How should researchers resolve contradictions in spectroscopic data for similar Boc-protected compounds?
Answer:
- Case study : Conflicting ¹H NMR signals for piperidine protons (e.g., axial vs. equatorial positions) can be resolved via 2D NMR (COSY, NOESY) .
- X-ray crystallography : Use single-crystal diffraction to unambiguously assign stereochemistry and confirm regioselectivity .
- Cross-validation : Compare HPLC retention times and HRMS data with synthetic intermediates to trace impurities .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Answer:
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) or receptors, focusing on the piperidine-Boc motif .
- MD simulations : Analyze stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns) in GROMACS or AMBER .
- QSAR models : Corrogate steric/electronic parameters (e.g., molar refractivity, H-bond donors) with activity data from analogs .
Advanced: What are the challenges in scaling up synthesis for in vivo studies?
Answer:
- Purification bottlenecks : Replace column chromatography with countercurrent distribution (CCD) or flash distillation for >10 g batches .
- Toxic intermediates : Monitor genotoxic impurities (e.g., aryl chlorides) via LC-MS and implement scavengers (e.g., polymer-bound thiourea) .
- Yield reproducibility : Optimize stoichiometry (1.2–1.5 equiv of Boc-protected piperidine) and reaction monitoring via in situ FTIR .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
